1,10-Phenanthroline, 4,7-diphenyl-2,9-bis(1-phenyl-1H-benziMidazol-2-yl)-
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Overview
Description
1,10-Phenanthroline, 4,7-diphenyl-2,9-bis(1-phenyl-1H-benzimidazol-2-yl)- is a complex organic compound known for its unique structural properties and versatile applications in various scientific fields. This compound is characterized by its phenanthroline core, which is substituted with diphenyl and benzimidazolyl groups, enhancing its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Phenanthroline, 4,7-diphenyl-2,9-bis(1-phenyl-1H-benzimidazol-2-yl)- typically involves multi-step organic reactions. One common method includes:
Formation of the Phenanthroline Core: Starting with 1,10-phenanthroline, the core structure is synthesized through cyclization reactions involving ortho-phenylenediamine and glyoxal.
Diphenyl Substitution: The 4,7-positions of the phenanthroline core are substituted with phenyl groups using Friedel-Crafts alkylation, employing benzene and a Lewis acid catalyst such as aluminum chloride.
Benzimidazolyl Substitution: The 2,9-positions are then substituted with benzimidazolyl groups through a condensation reaction with o-phenylenediamine and formic acid.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods with optimizations for yield and purity. Key steps include:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing recrystallization and chromatography techniques to achieve high purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,10-Phenanthroline, 4,7-diphenyl-2,9-bis(1-phenyl-1H-benzimidazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions with agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and benzimidazolyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced phenanthroline derivatives.
Substitution: Various substituted phenanthroline and benzimidazolyl derivatives.
Scientific Research Applications
1,10-Phenanthroline, 4,7-diphenyl-2,9-bis(1-phenyl-1H-benzimidazol-2-yl)- is widely used in scientific research due to its unique properties:
Chemistry: As a ligand in coordination chemistry, forming stable complexes with metal ions.
Biology: Used in biochemical assays to detect metal ions in biological samples.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: Employed in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The compound exerts its effects primarily through its ability to chelate metal ions, forming stable complexes. This chelation can inhibit metal-dependent enzymes, disrupt metal ion homeostasis, and induce oxidative stress in biological systems. The molecular targets include:
DNA: Intercalation with DNA, affecting replication and transcription.
Enzymes: Inhibition of metalloenzymes by chelating essential metal cofactors.
Cellular Pathways: Induction of apoptosis through oxidative stress and disruption of cellular redox balance.
Comparison with Similar Compounds
1,10-Phenanthroline, 4,7-diphenyl-2,9-bis(1-phenyl-1H-benzimidazol-2-yl)- can be compared with other phenanthroline derivatives:
1,10-Phenanthroline: The parent compound, less substituted and with different reactivity.
4,7-Diphenyl-1,10-phenanthroline: Lacks the benzimidazolyl groups, resulting in different coordination chemistry.
2,9-Dimethyl-1,10-phenanthroline: Substituted with methyl groups, affecting its steric and electronic properties.
Properties
IUPAC Name |
4,7-diphenyl-2,9-bis(1-phenylbenzimidazol-2-yl)-1,10-phenanthroline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H32N6/c1-5-17-33(18-6-1)39-31-43(49-53-41-25-13-15-27-45(41)55(49)35-21-9-3-10-22-35)51-47-37(39)29-30-38-40(34-19-7-2-8-20-34)32-44(52-48(38)47)50-54-42-26-14-16-28-46(42)56(50)36-23-11-4-12-24-36/h1-32H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKDCXPFDNDDAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=CC=CC=C5)C6=NC7=CC=CC=C7N6C8=CC=CC=C8)C9=NC1=CC=CC=C1N9C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H32N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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